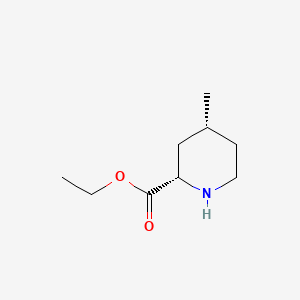

Ethyl (2S,4R)-4-Methylpipecolate

Description

Systematic Nomenclature and CAS Registry Information

Ethyl (2S,4R)-4-methylpipecolate is a chiral piperidine derivative with the systematic IUPAC name ethyl (2S,4R)-4-methylpiperidine-2-carboxylate . Its CAS Registry Number is 79199-62-5 . The compound is also recognized by multiple synonyms, including:

- (2S,4R)-4-Methyl-2-piperidinecarboxylic acid ethyl ester

- Argatroban Related Compound 2

- Ethyl (2S-cis)-4-methyl-2-piperidinecarboxylate.

These designations reflect its role as a synthetic intermediate in pharmaceuticals, particularly for thrombin inhibitors like argatroban.

Molecular Formula and Weight: Comparative Analysis with Related Piperidine Derivatives

The molecular formula of this compound is C₉H₁₇NO₂ , with a molecular weight of 171.24 g/mol . This places it within the broader family of piperidine carboxylates, which exhibit structural diversity through substitutions on the piperidine ring.

The ethyl ester group in this compound increases its lipophilicity compared to carboxylate analogs, influencing its reactivity and solubility in organic solvents like chloroform or acetonitrile.

Stereochemical Configuration: Implications of (2S,4R) Absolute Stereochemistry

The (2S,4R) stereochemistry is critical to the compound’s biological and chemical behavior. Key aspects include:

- Ring Conformation : The 4-methyl group adopts an equatorial position in the piperidine ring’s most stable chair conformation, minimizing steric strain.

- Hydrogen Bonding : The ester carbonyl oxygen and piperidine nitrogen may participate in intramolecular hydrogen bonds, stabilizing specific conformations relevant to protein binding.

- Synthetic Relevance : The (2S,4R) configuration is essential for its role as an intermediate in argatroban synthesis, where stereochemical precision ensures thrombin inhibitory activity.

Comparative studies of diastereomers (e.g., 2R,4S or 2R,4R) reveal marked differences in enzymatic recognition, underscoring the necessity of stereochemical control during synthesis.

X-ray Crystallographic Data and Conformational Studies

While X-ray crystallographic data for this compound is not explicitly reported in the literature, related piperidine derivatives provide insights:

- Piperidine Ring Geometry : In (2R,4R)-4-methylpiperidine-2-carboxylic acid (CAS 74874-06-9), the piperidine ring adopts a chair conformation with equatorial methyl and carboxyl groups.

- Deuterium Exchange Studies : Conformational rigidity induced by the 4-methyl group reduces amide hydrogen exchange rates in similar compounds, suggesting restricted ring puckering dynamics.

- Computational Modeling : Density functional theory (DFT) analyses predict that the (2S,4R) configuration stabilizes a twist-boat conformation in solution, balancing steric and electronic effects.

These findings highlight the interplay between stereochemistry, conformation, and functional properties in piperidine-based therapeutics.

Propriétés

IUPAC Name |

ethyl (2S,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179419 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79199-62-5 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79199-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Ethyl (2S,4R)-4-Methylpipecolate typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of ethyl carboxylate hydrochloride and methyl piperidine, which undergo cyclization to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of this compound aims to optimize yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may include crystallization and chromatography techniques to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl (2S,4R)-4-Methylpipecolate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Ethyl (2S,4R)-4-Methylpipecolate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to piperidine derivatives makes it valuable for creating medications targeting neurological disorders and other therapeutic areas. For instance, it is used in the synthesis of compounds that exhibit activity against central nervous system disorders, thereby expanding its utility in medicinal chemistry .

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the successful synthesis of enantiopure (2S,4R)-4-hydroxypipecolic acid from ethyl (3S)-4-chloro-3-hydroxybutanoate, showcasing the compound's versatility in creating bioactive molecules . This research highlights the potential for developing new therapeutic agents through modifications of this compound.

Agrochemical Applications

Pesticide and Herbicide Production

In the agrochemical sector, this compound is utilized in the formulation of pesticides and herbicides. Its effectiveness in enhancing crop protection and growth makes it a critical component in agricultural chemistry. The compound's role in developing safer and more efficient agrochemicals aligns with the industry's shift towards sustainable practices .

Chemical Research and Development

Reagent in Organic Synthesis

this compound is employed as a reagent in organic synthesis for developing new compounds. Its ability to facilitate reactions while maintaining stereochemical integrity is crucial for researchers focusing on asymmetric synthesis .

Case Study: Novel Compound Development

A research team synthesized a series of novel derivatives based on this compound, evaluating their antimicrobial properties. The study revealed promising results, indicating that structural modifications could enhance biological activity significantly .

Data Summary Table

Mécanisme D'action

The mechanism of action of Ethyl (2S,4R)-4-Methylpipecolate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Stereoisomers of Ethyl 4-Methylpipecolate

The compound has three primary stereoisomers, differentiated by configurations at positions 2 and 4:

Key Observations :

- Stereochemical Impact : The (2S,4R) isomer is specifically linked to Argatroban-related impurities, highlighting its pharmacological relevance . In contrast, the (2R,4R) isomer is priced higher, suggesting greater synthetic complexity or lower commercial availability .

- Synthetic Challenges : Isolation of individual stereoisomers requires advanced chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane systems, as demonstrated in the synthesis of analogous piperidine derivatives .

Physicochemical Properties

- Solubility: Ethyl pipecolate derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, ethyl acetate) due to their ester functionalities. Hydrophobicity increases with methyl substituents, as seen in the chromatographic behavior of (2S,4R,5R)-4,5-O-isopropylidene-methyl-pipecolate, which is less lipophilic than its azido precursor .

- Thermal Stability: Piperidine esters like Ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate (a Sofosbuvir intermediate) exhibit stability up to 133°C, suggesting similar thermal resilience for this compound .

Pharmacological Relevance

- Argatroban Impurities: this compound is classified as Argatroban Related Compound 2, while its (2R,4S) counterpart is Argatroban Related Compound 1 .

- Biological Activity : Stereochemistry directly influences interactions with enzymatic targets. For example, the (2S,4R) configuration may disrupt hydrogen bonding or steric interactions in thrombin’s active site, unlike other isomers .

Industrial and Regulatory Considerations

- Pricing and Availability : The (2S,4R) isomer is commercially available at ~$15.20/mg (25 mg for $380), reflecting its niche application in pharmaceutical quality control .

- Regulatory Status : Listed in pharmacopeial databases as a controlled impurity, requiring stringent analytical validation (e.g., HPLC-UV/MS) for compliance with ICH guidelines .

Activité Biologique

Ethyl (2S,4R)-4-Methylpipecolate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

This compound is a derivative of pipecolic acid, characterized by a methyl group at the fourth position and an ethyl ester at the second position. The compound can be synthesized through various methods, including diastereoselective hydrogenation techniques that utilize rhodium catalysts . The synthesis route often involves starting materials such as 4-methyl tetrahydropyridine derivatives.

2.1 Anticoagulant Properties

One of the most notable biological activities of this compound is its role as an anticoagulant. Research indicates that it serves as an intermediate in the synthesis of argatroban, a potent selective thrombin inhibitor used in anticoagulation therapy . This property suggests that this compound may exhibit similar mechanisms of action, potentially inhibiting thrombin and thereby preventing clot formation.

2.2 Anti-inflammatory and Analgesic Effects

In pharmacological studies, this compound has demonstrated weak anti-inflammatory and moderate analgesic effects. For instance, in animal models subjected to carrageenan-induced edema, the compound showed a reduction in edema comparable to some standard non-steroidal anti-inflammatory drugs (NSAIDs) at specific doses .

| Compound | Dose (mg/kg) | Anti-inflammatory Effect (%) | Analgesic Effect (%) |

|---|---|---|---|

| This compound | 20 | Moderate | Weak |

| Piroxicam | 20 | High | Moderate |

| Meloxicam | 20 | High | Moderate |

The biological activity of this compound can be attributed to its structural similarity to other bioactive compounds that interact with specific biological pathways. Its potential as a thrombin inhibitor suggests that it may interfere with the coagulation cascade by binding to thrombin's active site or allosteric sites . Additionally, the anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways.

4. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Study on Anticoagulant Activity : A study demonstrated the compound's efficacy as an intermediate in synthesizing argatroban. The research highlighted its potential for further development as an anticoagulant agent .

- Analgesic Activity Assessment : In experimental models measuring pain threshold increases in response to inflammatory stimuli, this compound showed promising results compared to controls .

5. Conclusion

This compound exhibits significant biological activity with potential applications in anticoagulation and pain management therapies. Its synthesis pathways and pharmacological properties warrant further investigation to fully understand its mechanisms and therapeutic potential. Future research could focus on optimizing its structure for enhanced efficacy and exploring additional biological activities.

Q & A

Q. What are the established synthetic routes for Ethyl (2S,4R)-4-Methylpipecolate, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : this compound is synthesized via stereoselective methods, often starting from chiral precursors like L-hydroxyproline (CAS 51-35-4) or derivatives. Key steps include:

- Asymmetric hydrogenation of enamine intermediates to control stereochemistry at the 2S and 4R positions.

- Esterification with ethanol (CAS 64-17-5) under anhydrous conditions to form the ethyl ester moiety.

- Chromatographic purification (e.g., chiral HPLC with polysaccharide-based columns) to resolve enantiomeric impurities .

Confirming stereochemical purity requires NMR coupling constants (e.g., for chair conformations) and polarimetry to verify optical rotation .

Q. How is the crystal structure of this compound determined, and what parameters are critical for X-ray diffraction analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key parameters include:

- Crystal system : Orthorhombic (common for piperidine derivatives) with space group .

- Data collection : Use Mo Kα radiation ( Å) and a CCD detector.

- Refinement : Full-matrix least-squares on with for high reliability.

Observed torsion angles (e.g., C2-C4-C6-O1) confirm the chair conformation of the piperidine ring. Disordered ethyl groups require occupancy refinement (e.g., 0.64:0.36 split) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : Purity is evaluated via:

- GC-MS : Detects volatile impurities (e.g., residual ethanol) using a DB-5MS column and helium carrier gas.

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for non-volatile byproducts.

- Karl Fischer titration : Measures water content (<0.1% w/w).

For chiral purity, chiral GC (e.g., γ-cyclodextrin columns) or NMR chiral shift reagents (e.g., Eu(hfc)) are essential .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The 2S,4R configuration affects hydrogen bonding and van der Waals interactions in binding pockets. To study this:

- Molecular docking : Use software like AutoDock Vina with high-resolution protein structures (PDB ID: e.g., 3QCW).

- Free energy calculations : MM/GBSA or alchemical methods to compare binding affinities of enantiomers.

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies stereospecific binding kinetics .

Q. What metabolic pathways degrade this compound in vivo, and how can stable isotope labeling track its fate?

- Methodological Answer : Proposed pathways include ester hydrolysis (via carboxylesterases) and oxidative deamination (via monoamine oxidases). To trace metabolism:

Q. How can contradictory crystallographic data (e.g., disordered side chains) be resolved during structural analysis?

- Methodological Answer : Address disorder by:

- Low-temperature data collection (100 K) to reduce thermal motion.

- TWINABS refinement : For twinned crystals, apply twin law matrices (e.g., -h, -k, l).

- Occupancy modeling : Fix partial occupancies for disordered ethyl/methyl groups (e.g., 0.64 vs. 0.36) during SHELXL refinement.

Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. What strategies optimize the reaction yield of this compound in scalable syntheses?

- Methodological Answer : Improve yield via:

- Microwave-assisted synthesis : Reduce reaction time for esterification (e.g., 30 min at 100°C vs. 12 hr conventional).

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems.

- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity) using a Plackett-Burman design.

Monitor intermediates via in-situ FTIR (e.g., C=O stretch at 1740 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.